2,2'-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dichloride
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Overview
Description
2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dichloride is a compound belonging to the family of imidazole derivatives It is characterized by the presence of two imidazolium rings connected by a disulfide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dichloride typically involves the reaction of 1,3-dimethylimidazole with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired disulfide bridge. The process can be summarized as follows:
Starting Materials: 1,3-dimethylimidazole and sulfur dichloride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dichloride involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dichloride undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The imidazolium rings can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is conducted under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions. The reaction conditions vary depending on the nucleophile and desired product.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazolium compounds.
Scientific Research Applications
2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dichloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dichloride involves its interaction with biological molecules. The disulfide bridge can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins and enzymes, affecting their function. The imidazolium rings can also interact with nucleic acids and other biomolecules, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethylimidazolium chloride
- 1,3-Dimethyl-2-phenylimidazolium chloride
- 1,3-Dimethyl-2,3-dihydro-1H-benzoimidazolium chloride
Uniqueness
2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dichloride is unique due to the presence of the disulfide bridge, which imparts distinct redox properties
Properties
CAS No. |
62896-87-1 |
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Molecular Formula |
C10H20Cl2N4S2 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
2-[(1,3-dimethyl-1,2-dihydroimidazol-1-ium-2-yl)disulfanyl]-1,3-dimethyl-1,2-dihydroimidazol-1-ium;dichloride |
InChI |
InChI=1S/C10H18N4S2.2ClH/c1-11-5-6-12(2)9(11)15-16-10-13(3)7-8-14(10)4;;/h5-10H,1-4H3;2*1H |
InChI Key |
MQOCQNSLISZHEX-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1C=CN(C1SSC2[NH+](C=CN2C)C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
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